![molecular formula C18H27N9 B14265618 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane CAS No. 133476-84-3](/img/structure/B14265618.png)
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is a tridentate ligand that has gained significant attention in the field of coordination chemistry. This compound is characterized by its three pyrazole groups attached to a triazonane backbone, making it a versatile ligand for various metal complexes. The unique structure of this compound allows it to form stable complexes with a wide range of metal ions, which can be utilized in various applications, including catalysis and biomedical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1H-pyrazole with a triazonane derivative under specific conditions. One common method involves the use of a C–F activation strategy, where a mixture of 1H-pyrazole, a triazonane derivative, and a base such as potassium hydroxide (KOH) is reacted in a solvent like dimethylsulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The pyrazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the metal center it is coordinated with.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) in aqueous or organic solvents.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Reactions: Metal-ligand complexes with varying geometries.
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the metal-ligand complexes.
Aplicaciones Científicas De Investigación
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metal ions through its three pyrazole groups, which can donate electron pairs to the metal center. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Tris(pyrazolyl)methane: Another tridentate ligand with similar coordination properties.
Tris(pyrazolyl)borate: An anionic ligand that forms stable metal complexes.
Tris(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A related compound with a similar structure but different substituents.
Uniqueness
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is unique due to its triazonane backbone, which provides additional flexibility and stability in forming metal complexes. This makes it particularly useful in applications where stable and versatile metal-ligand complexes are required .
Propiedades
Número CAS |
133476-84-3 |
|---|---|
Fórmula molecular |
C18H27N9 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
1,4,7-tris(pyrazol-1-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C18H27N9/c1-4-19-25(7-1)16-22-10-12-23(17-26-8-2-5-20-26)14-15-24(13-11-22)18-27-9-3-6-21-27/h1-9H,10-18H2 |
Clave InChI |
FSFJJDMVFYOVQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN1CN2C=CC=N2)CN3C=CC=N3)CN4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


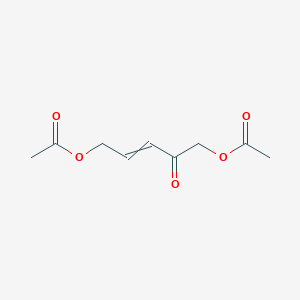
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
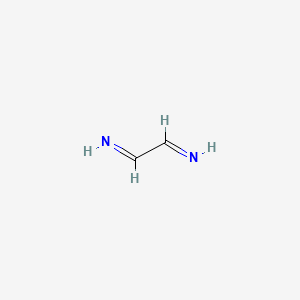
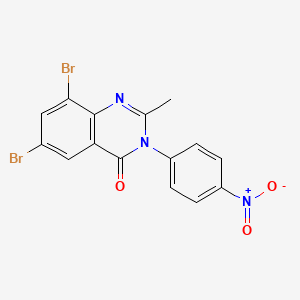
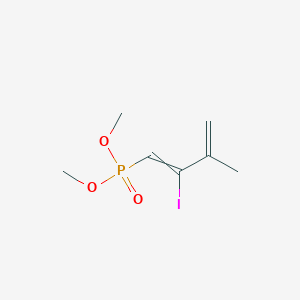
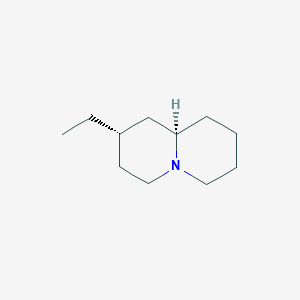

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
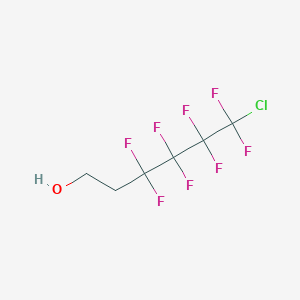
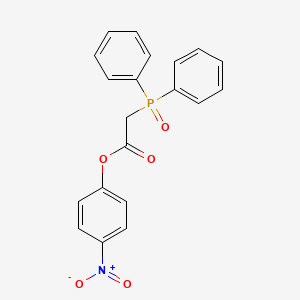
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)

